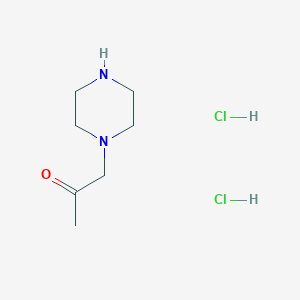

1-Piperazin-1-ylacetone dihydrochloride

Description

Overview of Piperazine (B1678402) Derivatives in Contemporary Chemical and Pharmaceutical Research

The piperazine moiety, a six-membered heterocyclic ring containing two opposing nitrogen atoms, represents a cornerstone in modern medicinal chemistry and pharmaceutical development. nih.gov Its prevalence in a vast array of therapeutic agents stems from a unique combination of structural and physicochemical properties. The piperazine ring imparts a degree of conformational rigidity, which can be advantageous for specific receptor binding. researchgate.net Furthermore, the two nitrogen atoms provide sites for hydrogen bond acceptance and donation, often leading to improved aqueous solubility and oral bioavailability of drug candidates. nih.govresearchgate.net

This versatile scaffold allows medicinal chemists to systematically modify a molecule's properties, such as its solubility, binding affinity for biological targets, and metabolic stability. nih.gov Consequently, piperazine derivatives are integral components in numerous drug classes, including antipsychotics, antidepressants, antihistamines, anti-anginal, and anti-cancer agents. nih.govorganic-chemistry.org The adaptability of the piperazine structure enables it to interact effectively with a diverse range of biological targets, making it a privileged scaffold in drug discovery. mdpi.com The development of various synthetic protocols for creating substituted piperazines continues to be an active area of research, facilitating the production of novel bioactive molecules to address a wide spectrum of diseases. nih.govresearchgate.net

The Significance of 1-Piperazin-1-ylacetone Dihydrochloride (B599025) within Advanced Organic Chemistry and its Derivative Landscape

Within the broad family of piperazine compounds, 1-Piperazin-1-ylacetone dihydrochloride stands out as a significant building block in advanced organic synthesis. Its importance lies in its bifunctional nature, possessing both a reactive ketone group and the characteristic nucleophilic nitrogen atoms of the piperazine ring. This dual reactivity makes it a versatile precursor for the synthesis of more complex molecular architectures.

The presence of the acetone (B3395972) moiety provides a reactive carbonyl group that can participate in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. For instance, it can serve as a substrate in Mannich reactions, a powerful tool for synthesizing β-amino-carbonyl compounds, which are themselves valuable intermediates for various pharmaceuticals. researchgate.net The ketone can also undergo reductive amination, condensation reactions, and various olefination reactions, allowing for the extension of the molecular framework from the acetone side chain.

Simultaneously, the secondary amine within the piperazine ring (the nitrogen at position 4) remains available for N-alkylation or N-arylation. nih.gov This allows for the introduction of a second point of diversity, enabling the attachment of various substituents to create a library of derivatives. This strategic functionalization is central to structure-activity relationship (SAR) studies in drug discovery, where researchers systematically alter parts of a molecule to optimize its biological activity. Therefore, this compound is not merely a static compound but a key intermediate that opens pathways to a diverse landscape of N-substituted piperazinyl propanones and other related heterocyclic systems. researchgate.net

Chemical Compound Data

Below are the key chemical properties of 1-Piperazin-1-ylacetone.

Research Findings: Synthetic Utility

The utility of this compound is primarily as a synthetic intermediate. Its structure is conducive to the creation of a wide range of derivatives for potential pharmacological evaluation.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

1-piperazin-1-ylpropan-2-one;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O.2ClH/c1-7(10)6-9-4-2-8-3-5-9;;/h8H,2-6H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIDYHGUMBHBTCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CN1CCNCC1.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformation Strategies for 1 Piperazin 1 Ylacetone Dihydrochloride

Established Synthetic Pathways for Piperazine-Containing Acetone (B3395972) Derivatives

The traditional synthesis of piperazine-substituted systems relies on a set of robust and well-documented chemical reactions. These methods, while effective, are often the subject of optimization to improve yield, purity, and scalability. The formation of the target compound typically involves the construction of the piperazine (B1678402) ring, its functionalization, and the final salt formation.

Radical cyclization reactions offer a powerful method for the formation of heterocyclic systems, including those containing a piperazine core. While not a direct synthesis for 1-piperazin-1-ylacetone, these approaches are fundamental in creating complex piperazine derivatives that can serve as precursors. One notable method involves the manganese(III) acetate (B1210297) [Mn(OAc)₃] mediated oxidative radical cyclization. nih.govnih.gov

In this strategy, unsaturated diacyl or alkyl-acyl piperazine derivatives are reacted with 1,3-dicarbonyl compounds. nih.govresearchgate.net The reaction is initiated by the Mn(OAc)₃, which generates a radical intermediate from the dicarbonyl compound. This radical then adds to the unsaturated system on the piperazine derivative, leading to an intramolecular cyclization that forms a new ring, such as a dihydrofuran, attached to the piperazine structure. nih.gov These reactions have been shown to proceed with medium to high yields, demonstrating the utility of radical-based methods in elaborating the piperazine scaffold. nih.govresearchgate.net The regioselectivity of the cyclization can be controlled by the stability of the radical intermediates formed during the reaction. nih.gov

Table 1: Examples of Mn(OAc)₃ Mediated Radical Cyclization for Piperazine Derivative Synthesis Data derived from studies on related piperazine-containing dihydrofuran compounds. nih.gov

| Starting Piperazine Derivative | 1,3-Dicarbonyl Compound | Product Yield |

|---|---|---|

| Unsaturated diacyl piperazine (1a) | Dimedone (2a) | 31% - 81% |

| Unsaturated diacyl piperazine (1c) | Acetylacetone (2b) | 31% - 81% |

| Allyl-acyl piperazine (1e-g) | Dimedone (2a) | 20% - 40% |

| Allyl-acyl piperazine (1e-h) | Ethylacetoacetate (2c) | 20% - 40% |

Condensation reactions are among the most common and versatile methods for constructing piperazine-containing molecules. These reactions typically involve the formation of a carbon-nitrogen bond by reacting a piperazine amine with a carbonyl-containing compound.

A primary method for attaching the acetone moiety to the piperazine ring is through reductive amination. mdpi.comnih.gov This process involves the reaction of piperazine with chloroacetone. The initial step is a nucleophilic substitution where one of the secondary amines of piperazine attacks the electrophilic carbon of chloroacetone, displacing the chloride.

Another powerful strategy is the Ugi multicomponent reaction. acs.org This one-pot reaction can combine an amine (like a protected piperazine), an aldehyde or ketone, an isocyanide, and a carboxylic acid to rapidly generate complex and diverse piperazine derivatives. acs.org Following the Ugi reaction, an intramolecular cyclization step can be employed to form the final heterocyclic system. acs.org Other established methods include palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann-Goldberg reactions for creating N-arylpiperazines, which can then be further functionalized. mdpi.comnih.gov

Many amine-containing pharmaceutical compounds are converted into hydrochloride salts to improve their solubility, stability, and bioavailability. acs.orgstackexchange.com Since 1-piperazin-1-ylacetone contains two basic nitrogen atoms, it is converted into a dihydrochloride (B599025) salt.

The standard procedure involves dissolving the free base form of the organic compound in a suitable solvent and then adding hydrochloric acid. google.com Several methods can be employed:

Aqueous HCl: A concentrated aqueous solution of hydrochloric acid (typically 36% w/w) is added to a solution of the piperazine base. google.com While straightforward, this method can sometimes lead to lower yields if the resulting salt has significant solubility in water. google.com

Anhydrous HCl: Gaseous hydrogen chloride or a solution of HCl in an organic solvent (like isopropanol (B130326) or ether) is used. acs.org This is often preferred for producing anhydrous salt forms and can improve crystallization and yield.

In Situ Generation: Reagents such as trialkylsilyl halides (e.g., trimethylsilyl (B98337) chloride) can be reacted with a protic solvent in the presence of the amine base to generate the hydrohalide salt in situ. google.com

The choice of solvent is critical, as it influences the solubility and crystallization of the final salt product. numberanalytics.com Often, a less polar co-solvent like diethyl ether is added to induce precipitation of the hydrochloride salt from the reaction mixture. google.com

Development of Novel Synthetic Strategies for Enhanced Efficiency and Selectivity

To overcome the limitations of traditional batch synthesis and to meet the growing demand for enantiomerically pure compounds, modern synthetic chemistry has focused on developing more efficient and selective methodologies.

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, enabling the production of chiral molecules without the need for metal catalysts. clockss.org Chiral amines, such as those derived from amino acids like proline or phenylalanine, have been successfully used to catalyze reactions with high stereoselectivity. clockss.org

In the context of piperazine synthesis, organocatalysts can be employed in cascade reactions to construct complex chiral scaffolds. For instance, a quinidine-derived squaramide has been used to catalyze a three-component reaction of isatins, malononitrile, and phthalhydrazide (B32825) to produce spiro[indoline-pyrazolo[1,2-b]phthalazine] derivatives with excellent enantiomeric excess (>99% ee). nih.gov Such strategies, while not directly producing 1-piperazin-1-ylacetone, demonstrate the potential of organocatalysis to create stereocenters within piperazine-containing structures, a crucial capability for the development of modern pharmaceuticals. clockss.orgnih.gov

Continuous flow chemistry is revolutionizing pharmaceutical manufacturing by shifting from traditional batch processing to continuous production systems. aurigeneservices.com This technology offers significant advantages in terms of safety, efficiency, reproducibility, and scalability. gatech.edunih.gov

Flow reactors provide superior control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields, improved purity, and better process safety, especially for highly exothermic or hazardous reactions. aurigeneservices.comgatech.edu For piperazine synthesis, a multi-step sequence can be "telescoped" into a single, continuous process where intermediates are generated and consumed in situ without isolation. nih.gov For example, a two-step consecutive reduction, such as an ester reduction followed by reductive amination, has been successfully implemented in a continuous-flow system to create a key piperazine intermediate for the drug cariprazine. mdpi.com The ability to "scale out" production by running multiple reactors in parallel rather than "scaling up" a single large batch reactor makes flow chemistry an attractive option for sustainable and cost-effective industrial production. gatech.edu

Table 2: Comparison of Batch vs. Continuous Flow Synthesis Attributes aurigeneservices.comgatech.edunih.gov

| Feature | Traditional Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Process Control | Limited control over temperature/mixing gradients | Precise control of temperature, pressure, mixing |

| Safety | Higher risk with large volumes of reagents | Enhanced safety with small reactor volumes, rapid heat dissipation |

| Efficiency | Can involve lengthy workups and purifications | Higher throughput, potential for in-line purification |

| Scalability | "Scaling up" can be complex and unpredictable | "Scaling out" by parallelization is more straightforward |

| Reproducibility | Can vary between batches | High run-to-run consistency and reproducibility |

Exploration of Green Chemistry Principles in Synthetic Route Design

The growing emphasis on sustainable chemical manufacturing has spurred the development of environmentally benign synthetic methodologies. For the synthesis of 1-piperazin-1-ylacetone dihydrochloride and its derivatives, several green chemistry principles can be applied to minimize environmental impact and enhance reaction efficiency. nih.gov These approaches focus on reducing waste, avoiding hazardous solvents, and utilizing energy-efficient reaction conditions. nih.gov

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and enhanced product purity. nih.govmdpi.comresearchgate.net In the context of synthesizing piperazine derivatives, microwave-assisted N-alkylation reactions can be particularly advantageous. tandfonline.comnih.gov This technique can be applied to the synthesis of 1-piperazin-1-ylacetone by reacting piperazine with a suitable acetone synthon, such as chloroacetone, under microwave irradiation. This method often allows for solvent-free conditions or the use of greener solvents, thereby reducing volatile organic compound (VOC) emissions. researchgate.netresearchgate.net

Ultrasound-Assisted Synthesis:

Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative to conventional methods. mdpi.commdpi.com Ultrasound irradiation can enhance reaction rates and yields by creating localized high-temperature and high-pressure zones through acoustic cavitation. mdpi.comnih.govnih.gov The synthesis of N-substituted piperazines has been shown to be amenable to ultrasound assistance, offering a milder and more energy-efficient approach compared to traditional heating. mdpi.commdpi.com

One-Pot and Solvent-Free Reactions:

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, are highly desirable from a green chemistry perspective as they reduce solvent usage, purification steps, and waste generation. researchgate.netsid.irrsc.orgrsc.orgresearchgate.net The synthesis of piperazine derivatives can often be achieved in a one-pot fashion. researchgate.netsid.ir Furthermore, conducting these reactions under solvent-free conditions, where the reactants themselves act as the reaction medium, further enhances their green credentials. sid.ir

The following table summarizes the application of green chemistry principles to the synthesis of piperazine derivatives, which can be extrapolated to the synthesis of this compound.

| Green Chemistry Principle | Application in Piperazine Synthesis | Potential Advantages |

| Microwave-Assisted Synthesis | N-alkylation of piperazine with halo-ketones. tandfonline.comnih.gov | Reduced reaction times, higher yields, potential for solvent-free conditions. nih.govresearchgate.net |

| Ultrasound-Assisted Synthesis | N-alkylation and derivatization of piperazine. mdpi.commdpi.com | Milder reaction conditions, improved energy efficiency, enhanced yields. mdpi.comnih.gov |

| One-Pot Synthesis | Multi-step synthesis of functionalized piperazines in a single vessel. researchgate.netrsc.org | Reduced solvent waste, simplified workup, increased overall efficiency. researchgate.net |

| Solvent-Free Conditions | Reactions performed without a solvent or in the presence of a recyclable catalyst. sid.ir | Minimized VOC emissions, simplified purification, lower environmental impact. sid.ir |

Derivatization and Functionalization Reactions of this compound

The presence of both a secondary amine on the piperazine ring and a carbonyl group in the acetone moiety makes this compound a highly versatile scaffold for chemical modification and the development of new bioactive molecules.

The secondary amine of the piperazine ring is a nucleophilic center that can readily undergo a variety of N-substitution reactions, allowing for the introduction of diverse functionalities.

N-Alkylation:

N-alkylation is a fundamental transformation for modifying the piperazine core. mdpi.com This can be achieved by reacting 1-piperazin-1-ylacetone with a range of alkyl halides (e.g., benzyl (B1604629) bromide, substituted alkyl chlorides) in the presence of a base to neutralize the generated hydrohalic acid. rsc.org Catalytic N-alkylation methods using iridium complexes have also been developed, offering a more atom-economical approach. nih.govmdpi.com

N-Arylation:

The introduction of an aryl group onto the piperazine nitrogen can be accomplished through several modern cross-coupling reactions. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for the N-arylation of piperazines with aryl halides or triflates. acs.org This reaction is known for its broad substrate scope and functional group tolerance. Copper-catalyzed C-N coupling reactions also provide a viable alternative for the synthesis of N-arylpiperazines. digitellinc.comresearchgate.net

The table below outlines common N-substitution reactions applicable to the piperazine ring of 1-piperazin-1-ylacetone.

| Reaction Type | Reagents and Conditions | Resulting Structure |

| N-Alkylation | Alkyl halide (R-X), Base (e.g., K2CO3, Et3N) | N-Alkyl-1-piperazin-1-ylacetone |

| N-Arylation | Aryl halide (Ar-X), Palladium catalyst, Ligand, Base | N-Aryl-1-piperazin-1-ylacetone |

| Reductive Amination | Aldehyde or Ketone, Reducing agent (e.g., NaBH(OAc)3) | N-Alkyl-1-piperazin-1-ylacetone |

The carbonyl group of the acetone moiety serves as a key handle for a wide range of chemical transformations, enabling significant structural diversification and the synthesis of various heterocyclic systems.

Synthesis of Pyrazoles:

The Knorr pyrazole (B372694) synthesis and related methodologies offer a straightforward route to pyrazole-containing compounds. researchgate.netnih.govmdpi.comnih.gov By reacting 1-piperazin-1-ylacetone with a hydrazine (B178648) derivative (e.g., phenylhydrazine) under acidic or basic conditions, the corresponding pyrazole can be formed. This reaction proceeds through the initial formation of a hydrazone, followed by cyclization and dehydration to yield the aromatic pyrazole ring. organic-chemistry.org This approach allows for the synthesis of a variety of substituted pyrazole-piperazine hybrids. rsc.orgmdpi.comnih.govnih.gov

Synthesis of Pyrimidines:

The acetone moiety can also serve as a precursor for the synthesis of pyrimidine (B1678525) rings. mdpi.com For instance, condensation of the ketone with a 1,3-dicarbonyl compound or its equivalent, followed by reaction with an amidine, can lead to the formation of a substituted pyrimidine ring. researchgate.netmdpi.comresearchgate.net This strategy opens up avenues for creating novel pyrimidine-piperazine hybrid molecules, which are known to possess a wide range of biological activities. nih.govnih.govresearchgate.net

Synthesis of Benzodiazepines:

The synthesis of benzodiazepines, a class of compounds with significant therapeutic applications, can be achieved by reacting α-amino ketones with suitable precursors. tandfonline.comrsc.org The acetone moiety of 1-piperazin-1-ylacetone can be involved in condensation reactions with o-phenylenediamines to form 1,5-benzodiazepine derivatives. nih.govmdpi.comdntb.gov.ua

The following table details potential modifications of the acetone moiety to generate diverse heterocyclic structures.

| Target Heterocycle | Key Reagents | General Reaction Type |

| Pyrazole | Hydrazine or substituted hydrazines | Knorr Pyrazole Synthesis researchgate.netnih.govmdpi.com |

| Pyrimidine | 1,3-Dicarbonyl compounds, Amidines | Pinner Synthesis and variations mdpi.com |

| Benzodiazepine | o-Phenylenediamines | Condensation/Cyclization nih.govmdpi.com |

The concept of molecular hybridization, which involves combining two or more pharmacophoric units into a single molecule, is a powerful strategy in drug discovery. researchgate.net 1-Piperazin-1-ylacetone serves as an excellent scaffold for the synthesis of such hybrid compounds, where the piperazine ring and the functionalized acetone moiety can be linked to other bioactive fragments.

By utilizing the N-substitution and acetone modification reactions described above, a wide array of hybrid molecules can be designed and synthesized. For example, N-arylation of the piperazine ring with a biologically active aryl halide, followed by conversion of the acetone moiety into a pyrazole or pyrimidine ring, would result in a novel hybrid molecule with potentially synergistic or enhanced biological activity. nih.govnih.gov The synthesis of such pyrimidine-piperazine and pyrazole-piperazine hybrids has been a subject of considerable interest in medicinal chemistry. nih.govnih.govresearchgate.net

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (1H, 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including 1-Piperazin-1-ylacetone dihydrochloride (B599025). By analyzing the chemical environment of hydrogen (1H) and carbon (13C) nuclei, NMR provides detailed information about the molecular framework, connectivity, and conformation. researchgate.net

In the dihydrochloride salt form, the two nitrogen atoms of the piperazine (B1678402) ring are protonated, which significantly influences the chemical shifts of adjacent protons and carbons. The presence of deuterium (B1214612) oxide (D2O) can be used to confirm the presence of exchangeable protons (N-H). researchgate.net

1H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The integration of these signals provides the ratio of protons in each unique environment.

Piperazine Ring Protons: The eight protons on the piperazine ring are expected to appear as complex multiplets. Due to the protonation of the nitrogens, these signals would be shifted downfield compared to the free base.

Methylene (B1212753) Protons (-CH2-CO): The two protons of the methylene group adjacent to the ketone and the piperazine nitrogen would likely appear as a singlet.

Methyl Protons (-CO-CH3): The three protons of the terminal methyl group are expected to be observed as a distinct singlet.

13C NMR Spectroscopy: The carbon NMR spectrum provides information on each unique carbon atom in the molecule.

Carbonyl Carbon (C=O): The ketone carbonyl carbon is the most deshielded and will appear significantly downfield.

Piperazine Ring Carbons: The carbon atoms of the piperazine ring are expected to show signals in the aliphatic region. chemicalbook.comchemicalbook.com

Methylene Carbon (-CH2-CO): The carbon of the methylene group will be located in the aliphatic region of the spectrum.

Methyl Carbon (-CO-CH3): The methyl carbon will appear as a signal in the upfield region of the spectrum. chemicalbook.com

Expected NMR Data for 1-Piperazin-1-ylacetone

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| 1H | Methyl (CH3) | ~2.1 - 2.3 | Singlet |

| Methylene (CH2) | ~3.2 - 3.5 | Singlet | |

| Piperazine Ring (8H) | ~2.5 - 3.5 | Multiplet | |

| 13C | Carbonyl (C=O) | ~205 - 210 | - |

| Methylene (CH2) | ~60 - 65 | - | |

| Piperazine Ring (C) | ~45 - 55 | - |

Note: The expected chemical shifts are estimates based on data for similar structures like 1-Acetylpiperazine and other piperazine derivatives and can vary based on solvent and experimental conditions. chemicalbook.comchemicalbook.comspectrabase.comspectrabase.com

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for unequivocally confirming the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. nih.gov For 1-Piperazin-1-ylacetone, HRMS provides the data necessary to validate its molecular formula (C7H14N2O for the free base).

When analyzed using a technique like electrospray ionization (ESI), the molecule is typically observed as the protonated molecular ion, [M+H]+. HRMS can distinguish this ion from others with the same nominal mass but different elemental compositions, thereby confirming the molecular formula. mdpi.com

HRMS Data for 1-Piperazin-1-ylacetone (Free Base)

| Ion | Molecular Formula | Calculated m/z |

|---|

The observation of an ion with an m/z value that matches the calculated value to within a few parts per million (ppm) provides strong evidence for the proposed molecular formula. nih.gov Further fragmentation analysis (MS/MS) can be used to corroborate the structure by identifying characteristic fragment ions, such as the loss of the acetyl group or cleavage of the piperazine ring. nih.gov

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. americanpharmaceuticalreview.comnih.gov These techniques are complementary and provide a comprehensive vibrational fingerprint of 1-Piperazin-1-ylacetone dihydrochloride.

FTIR Spectroscopy: FTIR measures the absorption of infrared radiation by the molecule, highlighting polar bonds. Key expected absorptions include:

N-H Stretch: Broad bands in the region of 2400-3000 cm-1 are characteristic of the N-H+ stretching in the dihydrochloride salt.

C-H Stretch: Absorptions corresponding to aliphatic C-H stretching vibrations are expected around 2850-2950 cm-1. scispace.com

C=O Stretch: A strong, sharp absorption band characteristic of the ketone carbonyl group is expected in the range of 1700-1725 cm-1. researchgate.net

C-N Stretch: Vibrations associated with the C-N bonds of the piperazine ring typically appear in the 1100-1300 cm-1 region. dergipark.org.tr

Raman Spectroscopy: Raman spectroscopy detects the inelastic scattering of monochromatic light and is particularly sensitive to non-polar bonds and symmetric vibrations. lmaleidykla.lt Expected Raman signals would complement the FTIR data, providing strong signals for the C-C and C-H bonds within the molecular skeleton. chemicalbook.com

Expected Vibrational Frequencies for 1-Piperazin-1-ylacetone

| Vibrational Mode | Functional Group | Expected Wavenumber (cm-1) | Spectroscopy |

|---|---|---|---|

| N-H+ Stretch | Amine Salt | 2400 - 3000 | FTIR |

| C-H Stretch | Aliphatic | 2850 - 2950 | FTIR/Raman |

| C=O Stretch | Ketone | 1700 - 1725 | FTIR/Raman |

| CH2 Scissoring | Aliphatic | ~1460 | FTIR |

Note: Wavenumbers are based on typical ranges for the specified functional groups in similar molecular environments. scispace.comdergipark.org.trmdpi.com

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. While specific crystallographic data for this compound is not widely published, the technique would provide invaluable information on its bond lengths, bond angles, and conformational preferences.

For related piperazine derivatives, X-ray diffraction studies have consistently shown that the piperazine ring predominantly adopts a stable chair conformation in the solid state. wm.eduresearchgate.net This conformation minimizes steric strain between the atoms of the ring. It is highly probable that the piperazine ring in this compound would also exhibit this chair conformation.

A crystallographic study would definitively establish:

The exact geometry of the piperazine ring.

The orientation of the acetonyl substituent relative to the ring.

The intermolecular interactions, such as hydrogen bonding between the protonated amine groups (N-H+) and the chloride counter-ions, that define the crystal lattice.

Chromatographic Techniques for Purity Assessment and Impurity Profiling (e.g., GC, HPLC)

Chromatographic methods, particularly Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of this compound and for identifying and quantifying any potential impurities. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating non-volatile and thermally sensitive compounds. A reversed-phase HPLC method would be suitable for analyzing the polar, salt-form of the compound. google.com

Stationary Phase: An octadecylsilane (C18) column is commonly used. google.com

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier like acetonitrile or methanol would be employed. google.com

Detection: Ultraviolet (UV) detection would be effective if the compound possesses a chromophore, though detection at low wavelengths (~210 nm) may be necessary given the lack of a strong chromophore. An Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) could also be used for universal detection. unodc.org

Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. Analysis of the free base form of 1-Piperazin-1-ylacetone might be possible. The method is highly effective for detecting residual solvents and volatile starting materials. researchgate.net

Column: A capillary column with a non-polar or mid-polar stationary phase would be appropriate. researchgate.net

Detection: A Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds, while a Mass Spectrometer (GC-MS) allows for the identification of unknown impurity peaks based on their mass spectra. researchgate.net

Impurity profiling involves identifying potential process-related impurities, such as unreacted piperazine, by-products from the synthesis, or degradation products. nih.gov Validated chromatographic methods are crucial for ensuring the quality and consistency of the compound.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1-Piperazin-1-ylacetone |

| 1-Acetylpiperazine |

| Piperazine |

| Acetonitrile |

Structure Activity Relationship Sar Studies of 1 Piperazin 1 Ylacetone Dihydrochloride and Its Analogues

Elucidation of Molecular Features Critical for Specific Biological or Chemical Activities

The biological or chemical activities of 1-Piperazin-1-ylacetone and its analogues are dictated by key molecular features. The piperazine (B1678402) ring itself is a primary determinant of the molecule's properties. The basicity of the nitrogen atoms is critical for forming strong interactions with acidic amino acid residues within the binding sites of biological targets, such as G-protein coupled receptors (GPCRs). semanticscholar.orgnih.gov

For many biologically active arylpiperazine derivatives, the nature of the substituent on one nitrogen and the aryl group on the other are pivotal. While 1-Piperazin-1-ylacetone is not an arylpiperazine, the principles of substitution apply. The acetonyl group (-CH2COCH3) at the N1 position introduces a ketone functionality, which can act as a hydrogen bond acceptor. This feature can significantly influence the molecule's interaction with biological targets.

In analogues, modification of the acetonyl group can lead to profound changes in activity. For instance, altering the length of the alkyl chain or replacing the ketone with other functional groups (e.g., hydroxyl, amide) would modify the molecule's polarity, steric bulk, and hydrogen bonding capacity, thereby affecting its binding affinity and specificity.

Furthermore, substitution on the second nitrogen of the piperazine ring is a common strategy to modulate activity. Investigations into various piperazine-containing compounds have shown that substituents on the piperazine unit are important for their inhibitory activity. nih.gov For example, the introduction of bulky or electron-withdrawing groups can enhance antitumor activity in some series of piperazine derivatives. nih.gov

A hypothetical SAR study on a series of 1-substituted piperazine analogues could reveal the following trends, as illustrated in the interactive data table below.

| Analogue | N1-Substituent | Hypothetical Biological Activity (IC50, µM) | Key Molecular Feature |

| 1 | -CH2COCH3 (Acetonyl) | 5.2 | Ketone (H-bond acceptor) |

| 2 | -CH2CH2OH (Hydroxyethyl) | 10.8 | Hydroxyl (H-bond donor/acceptor) |

| 3 | -CH2CONH2 (Acetamido) | 2.5 | Amide (H-bond donor/acceptor, resonance) |

| 4 | -H | 50.0 | Unsubstituted |

| 5 | -CH2CH2CH3 (Propyl) | 25.6 | Alkyl (Lipophilic) |

This table is for illustrative purposes to demonstrate SAR principles and does not represent actual experimental data.

Conformational Landscape Analysis and Identification of Bioactive Conformations

The three-dimensional conformation of a molecule is critical for its interaction with a biological target. Conformational analysis of piperazine derivatives has shown that the piperazine ring typically adopts a chair conformation. mdpi.com The orientation of the substituents on the nitrogen atoms, either axial or equatorial, can significantly impact the molecule's activity. Infrared spectral measurements have indicated a preference for the equatorial position for an N-H group in a piperazine ring. rsc.org

For arylpiperazines that act on serotonin (B10506) receptors, it has been suggested that the two rings are relatively coplanar in the bioactive conformation. nih.gov This planar arrangement is thought to be important for fitting into the receptor's binding pocket.

In the case of 1-Piperazin-1-ylacetone, the acetonyl side chain has rotational freedom. The bioactive conformation would be the specific spatial arrangement of the acetonyl group relative to the piperazine ring that allows for optimal interaction with the target. Computational methods, such as molecular docking and molecular dynamics simulations, are often employed to explore the conformational landscape and identify putative bioactive conformations. nih.gov

The flexibility of the molecule can be more important for its inhibitory activity than is generally assumed. nih.gov Therefore, understanding the conformational adaptability of 1-Piperazin-1-ylacetone and its analogues upon binding to a receptor is key to designing more potent and selective compounds.

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic characteristics of a molecule. scilit.comjksus.org These methods are used to optimize the molecular geometry, determine electronic and vibrational properties, and understand intra- and intermolecular interactions. scilit.comjksus.org For 1-Piperazin-1-ylacetone dihydrochloride (B599025), DFT calculations would provide a detailed understanding of its structure and reactivity.

DFT methods, using functionals like B3LYP-D and WB97XD with a standard basis set such as 6-311++G**, are employed to find the optimized geometric structure, corresponding to the minimum on the potential energy surface. jksus.org The absence of imaginary frequencies in the subsequent vibrational analysis confirms a true energy minimum. jksus.org From these calculations, key electronic properties can be derived.

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting chemical reactivity. The energy gap between HOMO and LUMO indicates the molecule's chemical stability and reactivity. Natural Bond Orbital (NBO) analysis is another powerful tool used to study charge delocalization, electronic exchanges between donor and acceptor orbitals, and the nature of hydrogen bonding within the molecule. scilit.comresearchgate.net Furthermore, the molecular electrostatic potential (MEP) can be calculated to identify electrophilic and nucleophilic sites, which are critical for understanding how the molecule might interact with other chemical species. scilit.com

Theoretical vibrational spectra (e.g., IR spectra) can also be simulated. mdpi.comnih.gov By comparing these predicted spectra with experimental data, the accuracy of the computational model can be validated, and spectral features can be assigned to specific molecular vibrations. mdpi.com

Table 1: Illustrative Electronic Properties Calculable via DFT for Piperazine (B1678402) Derivatives The following data is representative of typical DFT outputs for piperazine-containing compounds and serves as an example of the parameters that would be calculated for 1-Piperazin-1-ylacetone dihydrochloride.

| Calculated Parameter | Example Value (Gas Phase) | Example Value (Water) | Significance | Reference |

| Total Energy (eV) | -30955 (B3LYP-D) | -30957 (B3LYP-D) | Indicates molecular stability | jksus.org |

| Dipole Moment (Debye) | 10.222 (B3LYP-D) | 13.045 (B3LYP-D) | Measures molecular polarity | researchgate.net |

| HOMO Energy (eV) | - | - | Relates to electron-donating ability | researchgate.net |

| LUMO Energy (eV) | - | - | Relates to electron-accepting ability | researchgate.net |

| HOMO-LUMO Gap (eV) | - | - | Indicates chemical reactivity and stability | researchgate.net |

Molecular Docking Simulations for Ligand-Target Interaction Prediction and Binding Mode Elucidation

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target molecule, typically a protein receptor. researchgate.net This method is instrumental in drug discovery for identifying potential biological targets and understanding structure-activity relationships (SAR). mdpi.com For this compound, docking simulations would predict its binding affinity and interaction patterns with various protein targets.

The process involves preparing the 3D structures of both the ligand (this compound) and the target protein. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the protein's binding site, scoring each pose based on a defined scoring function. The resulting scores, often expressed as binding affinity in kcal/mol, estimate the strength of the ligand-receptor interaction, with more negative values indicating stronger binding. nih.govscispace.com

Analysis of the top-ranked docking poses reveals specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, between the ligand and key amino acid residues in the binding pocket. nih.gov For instance, studies on other piperazine derivatives have identified crucial hydrogen bonds with residues like Arg6, Trp9, Gln92, and Thr200 in the active site of carbonic anhydrase IX. nih.gov Similarly, interactions with residues such as Asp(3.32) and Trp(6.48) have been predicted for ligands targeting 5-HT1A receptors. researchgate.net Such detailed interaction maps are vital for elucidating the binding mode and can guide the rational design of more potent and selective molecules. researchgate.netnih.gov

Table 2: Example Molecular Docking Results for Piperazine Derivatives Against Various Targets This table illustrates the type of output generated from molecular docking studies on compounds containing the piperazine moiety. It is intended to show what could be determined for this compound.

| Ligand Class | Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |

| Naphthalimide-Piperazine | Carbonic Anhydrase IX (CAIX) | -7.39 to -8.61 | Arg6, Trp9, Asn66, Gln92, Thr200 | nih.gov |

| Thiazinone Derivative | MDM2 Protein | -7.6 | His96, Tyr67 | scispace.com |

| Pyrimidine-Piperazine | 5-HT7 Receptor | - | - | mdpi.com |

| Arylpiperazine | 5-HT1A Receptor | - | Asp(3.32), Thr(5.39), Ser(5.42), Trp(6.48) | researchgate.net |

Molecular Dynamics Simulations for Conformational Sampling and Dynamic Binding Behavior Analysis

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, modeling the movement of atoms and molecules over time. mdpi.com MD simulations are used to assess the stability of the docked complex, explore the conformational landscape of the ligand in the binding site, and analyze the dynamic behavior of the binding interaction. nih.govscispace.com

An MD simulation for the this compound-protein complex would typically be run for a duration ranging from nanoseconds to microseconds. The simulation begins with the best-docked pose and calculates the trajectories of atoms by solving Newton's equations of motion. nih.gov The stability of the complex throughout the simulation is a key indicator of a viable binding mode. nih.gov

This stability is often quantified by calculating the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand over time. A stable RMSD profile suggests that the complex has reached equilibrium and the ligand remains securely in the binding pocket. nih.gov Another important metric is the Root Mean Square Fluctuation (RMSF), which measures the fluctuation of individual amino acid residues, highlighting flexible regions of the protein and those that interact dynamically with the ligand. nih.gov These simulations provide a more realistic and detailed understanding of the binding event than docking alone. scispace.comresearchgate.net

In Silico Prediction of Molecular Properties and ADME (Absorption, Distribution, Metabolism, Excretion) Relevant for Research Prioritization

In the early stages of research, it is crucial to assess the drug-like properties of a compound. In silico tools can predict various physicochemical properties and ADME (Absorption, Distribution, Metabolism, Excretion) parameters, helping to prioritize compounds with favorable pharmacokinetic profiles. nih.govnih.gov For this compound, these predictions would offer a preliminary evaluation of its potential suitability for further development.

A variety of software platforms, such as SwissADME and ADMETlab 2.0, are used to perform these calculations. researchgate.netmdpi.com A primary assessment involves evaluating compliance with established drug-likeness rules, such as Lipinski's Rule of Five. researchgate.net These rules relate physicochemical properties like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors to the likelihood of oral bioavailability.

Beyond simple rules, these programs predict a wide range of properties. Key parameters include aqueous solubility (Log S), gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, and interaction with metabolic enzymes like cytochrome P450. mdpi.com For example, the metabolism of piperazine derivatives can involve hydroxylation and degradation of the piperazine ring. nih.gov Predicting these ADME properties early in the research process allows for the identification of potential liabilities and helps focus resources on the most promising candidates, reducing late-stage failures. nih.govnih.gov

Table 3: Key ADME/Drug-Likeness Parameters Predicted In Silico This table shows common parameters evaluated using computational tools to assess the research potential of a compound like this compound.

| Parameter | Favorable Range/Criteria | Significance | Reference |

| Molecular Weight | < 500 g/mol | Affects absorption and distribution | researchgate.net |

| LogP (Lipophilicity) | -0.7 to +5.0 | Influences solubility and membrane permeability | researchgate.net |

| H-bond Donors | ≤ 5 | Affects membrane permeability | researchgate.net |

| H-bond Acceptors | ≤ 10 | Affects membrane permeability | researchgate.net |

| TPSA (Polar Surface Area) | 20 to 130 Ų | Predicts cell permeability | researchgate.net |

| Aqueous Solubility (Log S) | Not exceeding 6 | Impacts absorption and formulation | researchgate.net |

| GI Absorption | High | Indicates potential for oral bioavailability | mdpi.com |

| BBB Permeant | Yes/No | Determines potential for CNS activity | mdpi.com |

Mechanistic Research on Advanced Applications of 1 Piperazin 1 Ylacetone Dihydrochloride and Its Derivatives

Enzyme Inhibition Studies and Mechanistic Insights

Derivatives based on the piperazine (B1678402) scaffold have demonstrated significant potential as inhibitors of various enzymes critical to pathological processes. Mechanistic studies have been crucial in elucidating their modes of action, paving the way for the rational design of more potent and selective agents.

Investigation of Acetylcholinesterase (AChE) Inhibition Mechanisms

Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine. nih.gov Its inhibition is a primary therapeutic strategy for managing symptoms of Alzheimer's disease. nih.gov Piperazine derivatives have been identified as effective AChE inhibitors, often employing a multi-faceted mechanism of action. nih.gov

Kinetic studies have revealed that certain piperazine-based compounds act as mixed-type inhibitors. mdpi.com This mechanism suggests that the inhibitors can bind to both the free enzyme and the enzyme-substrate complex. mdpi.com Molecular docking and virtual screening studies have provided further insight, showing that these derivatives can interact with two critical sites on the AChE enzyme: the catalytic active site (CAS) located at the bottom of a deep gorge, and the peripheral anionic site (PAS) at the gorge's entrance. nih.govmdpi.com This dual-site binding is a key mechanistic feature, as the PAS is implicated not only in substrate recognition but also in the allosteric modulation of the catalytic site and the aggregation of amyloid-β peptides, a hallmark of Alzheimer's disease. nih.gov For example, a series of benzothiazole–piperazine hybrids were found to be uncompetitive and selective inhibitors of AChE. rsc.org The piperazine moiety often acts as a flexible linker, allowing the molecule to span the distance between the CAS and PAS, thereby enhancing binding affinity and inhibitory potency. mdpi.com

Table 1: Inhibitory Activity of Select Piperazine Derivatives Against Cholinesterases

| Compound Class | Target Enzyme | Inhibition Constant (Ki) | IC50 Range | Inhibition Type | Reference |

|---|---|---|---|---|---|

| Piperazine Derivatives | Acetylcholinesterase (AChE) | 8.04 ± 5.73 - 61.94 µM | 4.59 - 6.48 µM | Not Specified | nih.gov |

| Piperazine Derivatives | Butyrylcholinesterase (BChE) | 0.24 ± 0.03 - 32.14 ± 16.20 µM | 4.85 - 8.35 µM | Not Specified | nih.gov |

| Benzothiazole-Piperazine Hybrid (Compound 12) | Acetylcholinesterase (AChE) | Not Specified | 2.31 µM | Uncompetitive | rsc.org |

| Tacrine-Quinoline Hybrid (Compound 16e) | Acetylcholinesterase (AChE) | Not Specified | 0.10 µM | Mixed-type | mdpi.com |

Elucidation of Inosine-5′-monophosphate Dehydrogenase (IMPDH) Inhibition in Mycobacterial Systems

Inosine-5′-monophosphate dehydrogenase (IMPDH) is a rate-limiting enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides, which are essential for DNA and RNA synthesis. nih.gov This pathway is critical for the rapid proliferation of pathogens, and as such, IMPDH has emerged as a promising target for new antimicrobial agents, particularly against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. nih.govnewtbdrugs.org

Several classes of piperazine-containing compounds have been investigated as Mtb IMPDH inhibitors. Structure-activity relationship (SAR) studies on 1-(5-isoquinolinesulfonyl)piperazine (B1672589) analogues have established the importance of the cyclohexyl, piperazine, and isoquinoline (B145761) rings for potent activity. nih.gov X-ray crystallography has been instrumental in elucidating the binding mode of these inhibitors within the enzyme's active site. nih.gov Another approach has utilized fragment-based screening to identify phenylimidazole derivatives that bind to the NAD binding pocket of IMPDH. acs.org These fragments were then optimized using structure-based design to yield potent inhibitors. acs.org Biochemical assays confirmed that these compounds directly inhibit IMPDH, leading to a slow lysis of Mtb cells. newtbdrugs.org

Table 2: Inhibition of Mycobacterial IMPDH by Piperazine-Related Compounds

| Compound Class | Target | Inhibition Constant (Ki) | Reference |

|---|---|---|---|

| Phenylimidazole Derivative (Compound 31) | Full-length Mtb IMPDH (with IMP substrate) | 0.61 ± 0.05 µM | acs.org |

| Phenylimidazole Derivative (Compound 31) | Full-length Mtb IMPDH (with NAD substrate) | 0.39 ± 0.02 µM | acs.org |

| 1-(5-isoquinolinesulfonyl)piperazine analogues | Mtb IMPDH | Activity demonstrated in biochemical and whole-cell assays | nih.gov |

In Vitro Cellular Target Engagement and Mechanistic Pathways in Oncology Research

The arylpiperazine scaffold is a privileged structure in modern medicinal chemistry, with numerous derivatives demonstrating significant anti-proliferative activity against various cancer cell lines. nih.govmdpi.com Their mechanism of action is often multifactorial, involving engagement with a variety of cellular targets and modulation of key signaling pathways implicated in cancer progression. nih.gov

One of the key mechanisms involves the inhibition of critical signaling pathways such as the nuclear factor kappa B (NF-κB) pathway, which is a therapeutic target in breast cancer. researchgate.net Certain piperazine-pyrimidine derivatives have been shown to inhibit the viability of MCF-7 breast cancer cells by targeting this pathway. researchgate.net Other derivatives engage with specific receptors; for instance, some arylpiperazine compounds exhibit potent antagonistic activity against the androgen receptor, a key driver in prostate cancer, showing strong cytotoxicity against the LNCaP prostate cancer cell line. nih.gov In luminal breast cancer cells (MCF-7), a specific phenylsulfonylpiperazine derivative was found to upregulate E-Cadherin transcripts, suggesting a mechanism that may involve the reversal of the epithelial-mesenchymal transition (EMT), a process critical for metastasis. mdpi.com Furthermore, piperazine-linked compounds have been designed to target cancer-associated carbonic anhydrase IX (CAIX), an enzyme expressed in response to hypoxia in many aggressive tumors. nih.gov

Table 3: In Vitro Anti-proliferative Activity of Select Piperazine Derivatives

| Compound Class/Derivative | Cancer Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| Arylpiperazine Derivative | LNCaP (Prostate) | 3.67 µM | nih.gov |

| Thiazolinylphenyl-piperazine | MDA-MB-231 (Breast) | Highly cytotoxic effect noted | nih.govmdpi.com |

| Piperazine-pyrimidine Derivative (Compound 5b) | MCF-7 (Breast) | 6.29 µM | researchgate.net |

| Phenylsulfonylpiperazine (Compound 3) | MCF-7 (Breast) | 4.48 µM | mdpi.com |

| Ciprofloxacin Derivative (Compound 6h) | Various (4 of 5 tested) | ~10 µM | nih.gov |

Receptor Modulation and Neurotransmitter System Interactions: Mechanistic Investigations of Related Compounds

The piperazine ring is a cornerstone in the development of centrally acting agents due to its ability to interact with a wide array of neurotransmitter receptors. ijrrjournal.com Trivial changes to the substitution pattern on the piperazine nucleus can lead to significant differences in pharmacological activity, allowing for fine-tuning of receptor selectivity and function. ijrrjournal.com

Piperazine derivatives have been shown to modulate multiple neurotransmitter systems, including serotonergic, dopaminergic, and histaminic pathways. researchgate.net They form the structural basis for drugs used as anxiolytics, antidepressants, and antipsychotics. researchgate.net For example, various arylpiperazine derivatives show high affinity for serotonin (B10506) (5-HT) and dopamine (B1211576) receptors. nih.gov Mechanistic studies have also identified piperazine derivatives that act as potent dual-ligands, simultaneously targeting multiple receptors. One such area of research involves compounds that are antagonists for both the histamine (B1213489) H3 (H3R) and sigma-1 (σ1R) receptors. acs.orgnih.gov The H3R is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters, while the σ1R is a unique intracellular chaperone protein involved in various cellular functions. nih.gov Dual antagonism of these receptors is being explored for its potential synergistic effects in treating conditions like neuropathic pain. acs.org In more fundamental studies, the parent compound piperazine has been shown to act as a nicotinic agonist in rat sympathetic ganglia, demonstrating the intrinsic ability of the core structure to interact with ionotropic receptors. nih.gov

Table 4: Receptor Binding Affinities of Piperazine and Related Derivatives

| Compound | Basic Moiety | hH3R Ki (nM) | σ1R Ki (nM) | Reference |

|---|---|---|---|---|

| Compound 4 | Piperazine | 3.17 | 1531 | acs.orgnih.gov |

| Compound 5 | Piperidine | 7.70 | 3.64 | acs.orgnih.gov |

| Compound 11 | Piperidine | 6.2 | 4.41 | nih.gov |

| Compound 16 | Piperazine | 12.7 | 37.8 | nih.gov |

Corrosion Inhibition Mechanisms: Surface Adsorption and Protective Layer Formation

In the field of material science, piperazine and its derivatives have been extensively studied as effective corrosion inhibitors for various metals, including mild steel, aluminum, and copper, particularly in acidic environments. ingentaconnect.combenthamopenarchives.comresearchgate.net The primary mechanism of protection involves the adsorption of the inhibitor molecules onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. benthamopenarchives.comresearchgate.net

The adsorption process can involve both physisorption (electrostatic interactions) and chemisorption (covalent bond formation). researchgate.net The nitrogen and, in some derivatives, oxygen atoms and π-electrons from aromatic rings act as adsorption centers, donating electrons to the vacant d-orbitals of the metal. ingentaconnect.com The nature of this interaction is often described by adsorption isotherms, such as the Langmuir or Temkin models, which provide insights into the monolayer or multilayer formation of the protective film. uregina.ca Potentiodynamic polarization studies have shown that many piperazine derivatives function as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process by blocking the active sites on the metal surface. researchgate.neturegina.ca The effectiveness of the inhibition typically increases with the concentration of the piperazine derivative, as this leads to greater surface coverage. benthamopenarchives.comresearchgate.net Computational methods, including Density Functional Theory (DFT) and molecular dynamics simulations, have become valuable tools for elucidating the adsorption behavior at a molecular level and correlating the electronic properties of the inhibitors with their performance. ingentaconnect.com

Table 5: Corrosion Inhibition Efficiency of Select Piperazine Derivatives

| Inhibitor | Metal | Corrosive Medium | Inhibition Efficiency (%) | Reference |

|---|---|---|---|---|

| Piperazine (PZ) | CS1018 Carbon Steel | Saturated Potash Brine | 89.93 ± 0.87 | uregina.ca |

| Piperazine (PZ) | J55 Steel | Saturated Potash Brine | 87.20 ± 1.87 | uregina.ca |

| Piperazine Dinitrobenzoate (PDNB) | Mild Steel | Vapor Phase (1000 ppm) | 99.48 | benthamopenarchives.com |

| Piperazine Derivatives (Highest Concentration) | Mild Steel | 1 M HCl | 90 - 94 | researchgate.net |

| Clozapine (a piperazine derivative) | Copper | 0.5 M H₂SO₄ (5 mM) | 96.6 | researchgate.net |

Electrochemical Evaluation of Inhibitor Performance on Metal Surfaces

The performance of piperazine derivatives, such as 1-Piperazin-1-ylacetone dihydrochloride (B599025), as corrosion inhibitors is primarily assessed using electrochemical techniques. These methods provide detailed insights into the kinetics of the corrosion process and the inhibitor's mechanism of action at the metal-electrolyte interface. The two most common techniques employed are Potentiodynamic Polarization and Electrochemical Impedance Spectroscopy (EIS).

Potentiodynamic Polarization: This technique involves polarizing the metal sample from a cathodic potential to an anodic potential at a controlled sweep rate. The resulting Tafel plot provides key electrochemical parameters. scispace.com The corrosion potential (Ecorr) and corrosion current density (Icorr) are extrapolated from these plots. A significant decrease in Icorr in the presence of the inhibitor indicates effective corrosion mitigation. scispace.comdoaj.orguomustansiriyah.edu.iq

The inhibitor's mechanism can be inferred from the shift in Ecorr.

Anodic Inhibitors: Shift the Ecorr to more positive (noble) values, indicating they primarily slow down the metal dissolution (anodic) reaction. researchgate.net

Cathodic Inhibitors: Shift the Ecorr to more negative values, showing they primarily impede the hydrogen evolution (cathodic) reaction.

Mixed-Type Inhibitors: Affect both anodic and cathodic reactions, resulting in only a slight shift in Ecorr. researchgate.networldscientific.com Many piperazine derivatives have been identified as mixed-type inhibitors. researchgate.networldscientific.com

The inhibition efficiency (%IE) is a critical measure of performance, calculated from the corrosion current densities in the absence (I°corr) and presence (Icorr) of the inhibitor:

%IE = [(I°corr - Icorr) / I°corr] x 100

Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that provides information on the resistance and capacitance of the electrochemical system. ktu.ltmdpi.com In a typical EIS experiment for a corroding system, the Nyquist plot often shows a semicircle, which represents the charge transfer process. researchgate.net

Charge Transfer Resistance (Rct): The diameter of the semicircle in the Nyquist plot corresponds to the Rct. An increase in the Rct value upon the addition of an inhibitor signifies a slowing of the corrosion rate, as the inhibitor forms a protective film that impedes charge transfer. ktu.ltresearchgate.net

Double-Layer Capacitance (Cdl): The Cdl value, derived from the EIS data, is related to the adsorption of the inhibitor. A decrease in Cdl is typically observed as inhibitor molecules adsorb onto the metal surface, displacing water molecules and reducing the dielectric constant of the electrical double layer. ktu.lt

| Inhibitor (Concentration) | Ecorr (mV vs. SCE) | Icorr (μA/cm²) | Inhibition Efficiency (%IE) | Inhibitor Type |

|---|---|---|---|---|

| Blank (0 ppm) | -480 | 1150 | - | - |

| Piperazine Derivative A (500 ppm) | -472 | 125 | 89.1 | Mixed |

| Piperazine Derivative B (500 ppm) | -465 | 98 | 91.5 | Mixed |

| Piperazine Derivative C (1000 ppm) | -425 | 55 | 95.2 | Anodic-dominant |

Adsorption Isotherm Models and Thermodynamic Considerations

The protective action of corrosion inhibitors like 1-Piperazin-1-ylacetone dihydrochloride is predicated on their adsorption onto the metal surface, forming a barrier against the corrosive environment. Adsorption isotherm models are mathematical tools used to describe the equilibrium between the inhibitor molecules in solution and those adsorbed on the metal surface. e3s-conferences.org

Adsorption Isotherm Models: Several models can be used, but the Langmuir adsorption isotherm is frequently found to best describe the behavior of piperazine derivatives. researchgate.nete3s-conferences.orgresearchgate.net The Langmuir model assumes that a monolayer of inhibitor molecules forms on the metal surface at a finite number of identical and equivalent adsorption sites. e3s-conferences.orgresearchgate.net The linear form of the Langmuir isotherm is expressed as:

C / θ = 1 / K_ads + C

Where:

C is the concentration of the inhibitor.

θ is the surface coverage, calculated from inhibition efficiency (θ = %IE / 100).

K_ads is the equilibrium constant of the adsorption process.

A linear plot of C/θ versus C with a regression coefficient close to 1 suggests that the adsorption process follows the Langmuir model. e3s-conferences.org The K_ads value can be determined from the intercept of this plot.

Thermodynamic Considerations: The equilibrium constant of adsorption (K_ads) is fundamentally linked to the standard free energy of adsorption (ΔG°_ads) by the following equation:

ΔG°_ads = -RT ln(55.5 K_ads)

Where:

R is the universal gas constant.

T is the absolute temperature in Kelvin.

The value 55.5 is the molar concentration of water in the solution.

The magnitude and sign of ΔG°_ads provide crucial information about the adsorption mechanism:

Physisorption: Generally characterized by ΔG°_ads values around -20 kJ/mol or less negative. This involves weak electrostatic interactions (van der Waals forces) between the inhibitor molecules and the charged metal surface.

Chemisorption: Involves ΔG°_ads values of -40 kJ/mol or more negative. This type of adsorption involves charge sharing or transfer from the inhibitor molecules to the metal surface to form a coordinate-type bond. researchgate.net

Mixed Adsorption: Values between -20 and -40 kJ/mol suggest a combination of both physical and chemical adsorption. researchgate.net

Studies on various piperazine derivatives have shown that their adsorption can be spontaneous (indicated by a negative ΔG°_ads value) and may involve a mix of physisorption and chemisorption, depending on the specific molecular structure and environmental conditions. researchgate.net

| Temperature (K) | K_ads (L/mol) | ΔG°_ads (kJ/mol) | Adsorption Type |

|---|---|---|---|

| 303 | 8500 | -32.8 | Mixed (Chemi/Physisorption) |

| 313 | 6200 | -33.5 | Mixed (Chemi/Physisorption) |

| 323 | 4500 | -34.1 | Mixed (Chemi/Physisorption) |

Exploration in Diagnostic and Imaging Agent Development: Mechanistic Principles

The piperazine scaffold, a core component of this compound, is of significant interest in the development of diagnostic agents for molecular imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). nih.govrsc.org The mechanistic principle hinges on designing a molecule that can be radiolabeled and selectively binds to a specific biological target, such as an overexpressed receptor on cancer cells. nih.gov

Target Recognition and Binding: The primary mechanism involves identifying a biological marker that is highly expressed in a disease state. For many cancers, sigma receptors (σ1 and σ2) are overexpressed, making them attractive targets for diagnostic imaging. nih.govacs.orgpolimi.it Piperazine and its derivatives have been shown to be effective scaffolds for designing ligands with high affinity and selectivity for these sigma receptors. acs.orgrsc.orgnih.gov The specific chemical structure of the derivative is tailored to fit into the binding pocket of the target receptor, ensuring high specificity.

Radiolabeling: To be visualized by PET or SPECT, the ligand must be tagged with a radionuclide. This is achieved through radiosynthesis, where a positron-emitting (e.g., Carbon-11, Fluorine-18) or gamma-emitting isotope is chemically incorporated into the molecule. nih.govfrontiersin.orgresearchgate.net The choice of isotope depends on its half-life, the chemistry of the ligand, and the imaging modality. For instance, a precursor molecule can be N-methylated using [¹¹C]methyl triflate or fluoroethylated using a [¹⁸F]fluoroethyl group to produce the final radiotracer. nih.govnih.gov

In Vivo Imaging: Once the radiolabeled piperazine derivative (radiotracer) is administered, it circulates through the body and accumulates in tissues that express the target receptor. The radioactive decay of the isotope releases positrons (for PET) or photons (for SPECT). These emissions are detected by the scanner, which reconstructs a three-dimensional image showing the distribution and density of the target receptors in the body. rsc.org This allows for non-invasive visualization of tumors, assessment of disease progression, and monitoring the effectiveness of therapies by measuring changes in receptor occupancy. frontiersin.org

The development of a reversible binding PET ligand is particularly advantageous, as it can provide equilibrium values that are proportional to the enzyme or receptor concentration over a wider dynamic range, avoiding limitations related to blood flow. nih.gov The structural framework of this compound provides a versatile starting point for the synthesis of such advanced diagnostic and imaging agents.

Role As a Key Synthetic Intermediate in Advanced Chemical Synthesis

Precursor in the Synthesis of Complex Pharmaceutical Scaffolds and Advanced Drug-like Molecules

The piperazine (B1678402) nucleus is a well-established "privileged scaffold" in medicinal chemistry, appearing in the structure of numerous approved drugs. nih.gov 1-Piperazin-1-ylacetone dihydrochloride (B599025) serves as a versatile precursor for the elaboration of this core, enabling the synthesis of advanced drug-like molecules.

The secondary amine of the piperazine ring can readily undergo a variety of chemical transformations, including N-alkylation, N-arylation, acylation, and reductive amination. These reactions allow for the introduction of diverse substituents, which can modulate the pharmacological properties of the resulting molecules. For instance, the reaction with various aryl halides under Buchwald-Hartwig amination conditions can lead to the formation of N-arylpiperazine derivatives, a common motif in centrally acting agents. nih.gov

Furthermore, the ketone functionality of the acetonyl side chain provides an additional handle for molecular diversification. It can participate in reactions such as reductive amination to introduce new amino groups, aldol (B89426) condensations to form carbon-carbon bonds, and the formation of various heterocyclic rings. This dual reactivity makes 1-Piperazin-1-ylacetone dihydrochloride a powerful tool for generating libraries of complex molecules for drug discovery screening.

A hypothetical synthetic route illustrating the utility of this compound in the synthesis of a complex pharmaceutical scaffold is presented below:

| Step | Reactant | Reagent | Product | Transformation |

| 1 | This compound | Aryl Halide, Pd Catalyst, Base | N-Aryl-1-piperazin-1-ylacetone | Buchwald-Hartwig Amination |

| 2 | N-Aryl-1-piperazin-1-ylacetone | Amine, Reducing Agent | N-Aryl-1-(3-aminopropyl)piperazine | Reductive Amination |

| 3 | N-Aryl-1-(3-aminopropyl)piperazine | Carboxylic Acid, Coupling Agent | N-Aryl-1-(3-amido)piperazine | Amide Coupling |

This table is a representation of potential synthetic transformations and does not depict an actual synthesis.

Building Block in Heterocyclic Chemistry and Polycyclic Systems

Heterocyclic compounds are of paramount importance in chemistry, forming the core of many natural products, pharmaceuticals, and functional materials. this compound is a valuable building block for the synthesis of a variety of heterocyclic and polycyclic systems.

The presence of both a nucleophilic amine and an electrophilic ketone within the same molecule allows for intramolecular cyclization reactions to form novel heterocyclic rings. For example, under appropriate conditions, the ketone can react with the secondary amine to form a bicyclic aminal or, after further transformations, more complex fused ring systems.

Moreover, the ketone functionality can be utilized in multicomponent reactions to construct complex heterocyclic scaffolds in a single step. For instance, a Paal-Knorr pyrrole (B145914) synthesis could be envisioned, where the diketone derived from this compound reacts with a primary amine to form a substituted pyrrole. Similarly, reactions with hydrazines or hydroxylamines can lead to the formation of pyrazoles and isoxazoles, respectively. The synthesis of new polycyclic systems can be achieved through reactions that form multiple rings in a sequential or concerted manner. researchgate.net

| Heterocyclic System | Synthetic Strategy | Key Reaction |

| Pyrroles | Paal-Knorr Synthesis | Condensation with a primary amine |

| Pyrazoles | Reaction with Hydrazine (B178648) | Cyclocondensation |

| Isoxazoles | Reaction with Hydroxylamine | Cyclocondensation |

| Fused Bicyclic Systems | Intramolecular Cyclization | Aminal Formation |

Contribution to the Synthesis of Functional Materials and Supramolecular Assemblies

The piperazine moiety is a useful component in the design of functional materials and supramolecular assemblies due to its ability to participate in hydrogen bonding and its rigid conformational nature. rsc.org this compound can be incorporated into larger molecular architectures to create materials with specific properties.

For example, the piperazine nitrogens can act as hydrogen bond acceptors, while the secondary amine can act as a hydrogen bond donor. This allows for the formation of well-defined supramolecular structures through self-assembly. The acetonyl side chain can be further modified to introduce other functional groups, such as chromophores or redox-active moieties, to impart specific optical or electronic properties to the resulting materials.

The ability to form ordered structures makes piperazine-containing molecules promising candidates for applications in crystal engineering, molecular recognition, and the development of porous materials. The synthetic versatility of this compound allows for the systematic tuning of the molecular structure to control the self-assembly process and the properties of the resulting supramolecular architectures.

Future Research Directions and Unexplored Avenues

Integration of Artificial Intelligence and Machine Learning in Rational Compound Design

Development of Novel Bioconjugation Strategies for Targeted Delivery and Detection

Bioconjugation chemistry offers a powerful strategy to enhance the efficacy and reduce the off-target effects of therapeutic agents. For piperazine (B1678402) derivatives, the development of novel bioconjugation methods is a promising frontier for creating targeted drug delivery systems.

A notable strategy involves conjugating piperazine-based compounds to nanocarriers. For example, researchers have successfully functionalized the interior cavity of "humanized" chimeric Archaeal ferritin (HumAfFt) nanocages with novel cationic piperazine-based polyamines. nih.gov These rigid, rod-like amines were rationally designed to interact electrostatically with siRNA, allowing the nanocage to act as a targeted delivery system for gene silencing applications in cancer cells. nih.gov Future work could expand this concept to other nanocarriers like liposomes or polymers and other therapeutic payloads, guided by the specific properties of the piperazine derivative.

Beyond delivery, bioconjugation is crucial for developing sensitive and specific detection methods. The increasing prevalence of piperazine derivatives as new psychoactive substances (NPS) necessitates rapid and reliable detection techniques for clinical and forensic toxicology. nih.govrsc.org Current methods often rely on liquid chromatography-mass spectrometry (LC-MS) to identify these compounds in biological materials. nih.govrsc.org Future research could focus on developing bioconjugate-based sensors, such as immunoassays or aptamer-based biosensors, for rapid, point-of-care detection. These approaches would involve linking a piperazine derivative (or a structural analog) to a larger molecule like a protein or a fluorescent probe to generate specific antibodies or select for high-affinity nucleic acid aptamers.

Exploration of Supramolecular Chemistry Applications and Self-Assembly Properties

The piperazine ring, with its two nitrogen atoms, is an excellent building block for constructing complex, ordered structures through non-covalent interactions—the cornerstone of supramolecular chemistry. rsc.orgrsc.org The ability of piperazine to form robust hydrogen bonds makes it a valuable component in crystal engineering and the design of new materials. rsc.orgscientific.net

One avenue of exploration is the formation of co-crystals and supramolecular salts. Studies have shown that piperazine readily forms intricate hydrogen-bonded networks with various organic acids, creating unique one-, two-, or three-dimensional architectures. rsc.orgscientific.net These supramolecular assemblies can alter the physicochemical properties of the parent molecules, such as solubility and stability. Future research could systematically explore the co-crystallization of piperazine-based active pharmaceutical ingredients (APIs) to create novel solid forms with improved properties. The most relevant feature of some piperazine compounds in the crystal lattice is the supramolecular self-assembly of each molecule, stabilized by the formation of several hydrogen bonds. nih.gov

Host-guest chemistry is another promising area. Piperazine derivatives can act as "guest" molecules within larger "host" macrocycles. For instance, supramolecular 'host-guest' complexes have been formed between cucurbit nih.govuril and 1,4-bis(2-hydroxyethyl)piperazine dihydrochloride (B599025). researchgate.net Such inclusion complexes have potential applications in drug delivery, stabilization, and the development of molecular switches. Furthermore, piperazine moieties have been incorporated into metal-organic frameworks (MOFs), which are highly porous materials with applications in gas storage and catalysis. rsc.orgrsc.orgresearchgate.net A MOF functionalized with piperazine exhibited a notably high methane (B114726) storage capacity, demonstrating how incorporating this scaffold can tune the properties of the resulting material. rsc.orgresearchgate.net

Advancement of Sustainable Synthesis and Catalytic Methods for Piperazine Frameworks

The synthesis of the piperazine core and its derivatives is a mature field, yet there is a continuous drive towards more efficient, selective, and environmentally benign methodologies. mdpi.comresearchgate.net Future advancements will heavily rely on the development of novel catalytic systems that align with the principles of green chemistry.

A key area of focus is the C-H functionalization of the piperazine ring. Traditionally, modifications to the piperazine scaffold have been concentrated at the nitrogen atoms. However, direct and selective functionalization of the carbon atoms opens up new avenues for structural diversification. Recent breakthroughs have utilized photoredox catalysis to achieve C-H arylation, vinylation, and alkylation under mild conditions. These methods often use light and a photocatalyst (such as iridium or ruthenium complexes, or even organic dyes) to generate radical intermediates that can react with the piperazine ring. This approach avoids the lengthy synthetic sequences often required by traditional methods.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-Piperazin-1-ylacetone dihydrochloride, and how do reaction conditions influence yield?